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Compound of Interest

Compound Name: 6-Bromo-4-iodo-1H-indazole

Cat. No.: B1326375

In-Depth Technical Guide: 6-Bromo-4-iodo-1H-
iIndazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-iodo-1H-indazole, a
halogenated heterocyclic compound of significant interest in medicinal chemistry and drug
discovery. This document details its chemical identity, molecular structure, physicochemical
properties, and a proposed synthetic route. Furthermore, it explores the rationale for its
application in drug development, particularly as a scaffold for kinase inhibitors, and provides an
illustrative experimental workflow for screening such compounds. The information is presented
to support researchers and scientists in leveraging this molecule for the design and synthesis
of novel therapeutic agents.

Chemical Identity and Molecular Structure

6-Bromo-4-iodo-1H-indazole is a disubstituted indazole derivative featuring bromine and
iodine atoms on the benzene ring. These modifications provide valuable handles for further
chemical transformations, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for 6-Bromo-4-iodo-1H-indazole
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Identifier Value

CAS Number 885519-41-5[1]

Molecular Formula C7Ha4BrINz[1]

IUPAC Name 6-bromo-4-iodo-1H-indazole
SMILES BrC1=CC2=C(C=NN2)C(l)=C1[1]

INChl=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-
7(5)2-4/h1-3H,(H,10,11)[1]

InChl

Molecular Structure:

The molecular structure of 6-Bromo-4-iodo-1H-indazole consists of a bicyclic system where a
pyrazole ring is fused to a benzene ring. The bromine atom is attached at position 6 and the
iodine atom at position 4 of the indazole core.

Physicochemical Properties

The physicochemical properties of 6-Bromo-4-iodo-1H-indazole are crucial for its handling,
reactivity, and application in drug design. The following table summarizes key predicted and
available data.

Table 2: Physicochemical Properties of 6-Bromo-4-iodo-1H-indazole
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Property Value Source
Molecular Weight 322.93 g/mol [1]
Appearance White- to off-white solid
(Predicted)
Melting Point Not available
Boiling Point 410.4 £ 30.0 °C (Predicted)
Density 2.421 + 0.06 g/cm? (Predicted)
pKa 11.74 + 0.40 (Predicted) [1]
LogP 3.35 (Predicted)

Synthesis Protocol

While a specific detailed experimental protocol for the synthesis of 6-Bromo-4-iodo-1H-
indazole is not widely published, a feasible synthetic route can be derived from the known
chemistry of indazoles. The proposed method involves the direct iodination of the readily
available 6-bromo-1H-indazole.

3.1. Proposed Synthesis of 6-Bromo-4-iodo-1H-indazole

This protocol is based on the synthesis of the constitutional isomer, 6-bromo-3-iodo-1H-
indazole, and is adapted for the synthesis of the 4-iodo isomer. The regioselectivity of the
iodination will be influenced by the directing effects of the pyrazole ring and the bromine
substituent.

Reaction Scheme:
Materials:

e 6-Bromo-1H-indazole

¢ N-lodosuccinimide (NIS)

e Anhydrous N,N-Dimethylformamide (DMF)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://wap.guidechem.com/encyclopedia/6-bromo-4-iodo-1h-indazole-dic34394.html
https://wap.guidechem.com/encyclopedia/6-bromo-4-iodo-1h-indazole-dic34394.html
https://www.benchchem.com/product/b1326375?utm_src=pdf-body
https://www.benchchem.com/product/b1326375?utm_src=pdf-body
https://www.benchchem.com/product/b1326375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Ethyl acetate

Saturated aqueous sodium thiosulfate solution
Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add N-lodosuccinimide
(1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or
argon).

Stir the reaction mixture at room temperature and monitor the progress of the reaction by
Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
thiosulfate.

Extract the agueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-Bromo-4-iodo-1H-indazole.

3.2. Characterization

The structure and purity of the synthesized 6-Bromo-4-iodo-1H-indazole should be confirmed

by standard analytical techniques:
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e 'H NMR and 3C NMR Spectroscopy: To confirm the molecular structure and regiochemistry
of the iodination.

e Mass Spectrometry (MS): To confirm the molecular weight of the product.

¢ Melting Point Analysis: To assess the purity of the compound.

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly
in the development of protein kinase inhibitors. Its structural similarity to the purine core of ATP
allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of
kinases.

The bromine and iodine substituents on the 6-Bromo-4-iodo-1H-indazole scaffold serve as
versatile synthetic handles for the introduction of various functional groups through cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the
exploration of chemical space and the optimization of inhibitor potency and selectivity against
specific kinase targets.

4.1. Key Kinase Targets

Derivatives of substituted indazoles have shown significant inhibitory activity against a range of
kinases implicated in cancer and other diseases, including:

e Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis,
the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3][4]

[5]

» Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a critical role in centriole
duplication and is often overexpressed in various cancers.[6][7][8][9][10]

The ability to functionalize the 4- and 6-positions of the indazole ring allows for the design of
inhibitors that can interact with specific residues within the ATP-binding pocket of these
kinases, leading to high affinity and selectivity.
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Mandatory Visualizations

5.1. Signaling Pathway: Simplified VEGFR-2 Signaling

The following diagram illustrates a simplified representation of the Vascular Endothelial Growth
Factor Receptor 2 (VEGFR-2) signaling pathway, a key target for indazole-based kinase
inhibitors.
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Caption: Simplified VEGFR-2 signaling pathway.

5.2. Experimental Workflow: Kinase Inhibitor Screening
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The following diagram outlines a typical experimental workflow for the screening of potential
kinase inhibitors, such as derivatives of 6-Bromo-4-iodo-1H-indazole.
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Caption: Experimental workflow for kinase inhibitor screening.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1326375?utm_src=pdf-body
https://www.benchchem.com/product/b1326375?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

6-Bromo-4-iodo-1H-indazole is a valuable and versatile building block for the synthesis of
novel, biologically active molecules. Its utility as a scaffold for kinase inhibitors, coupled with
the potential for diverse functionalization at the bromine and iodine positions, makes it a
compound of high interest for researchers in drug discovery and development. The information
provided in this technical guide is intended to facilitate the exploration and application of this
promising molecule in the quest for new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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